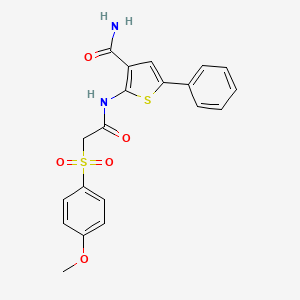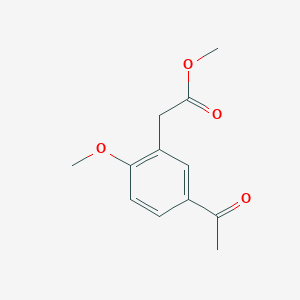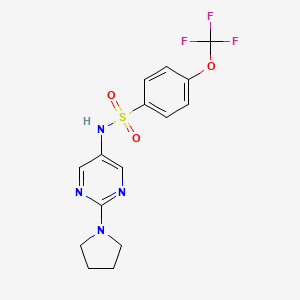
9-(4-methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(4-methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene, commonly known as MNTF, is a powerful explosive compound with potential applications in scientific research. MNTF is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains four nitro groups and a methoxybenzylidene substituent. The synthesis of MNTF is a complex process that requires careful attention to detail and safety protocols. In
作用機序
The mechanism of action of MNTF is not well understood, but it is believed to be similar to other nitroaromatic compounds. MNTF is highly reactive and can release large amounts of energy when subjected to heat or shock. The explosive properties of MNTF are due to the release of nitrogen gas and other byproducts when the compound is detonated.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of MNTF. However, it is known that exposure to MNTF can cause skin irritation and respiratory problems. MNTF is highly toxic and can cause serious health problems if ingested or inhaled.
実験室実験の利点と制限
One advantage of using MNTF in lab experiments is its high explosive power, which allows for the study of shock waves and other explosive phenomena. However, the explosive nature of MNTF also presents significant safety challenges. Careful attention to safety protocols is required to ensure that experiments are conducted safely.
将来の方向性
There are several potential future directions for MNTF research. One area of interest is the development of new explosives and propellants based on MNTF. Another area of interest is the study of shock waves and other explosive phenomena using MNTF as a high-energy fuel. Additionally, MNTF could be used in the development of new materials that are resistant to explosive damage. Further research is needed to fully understand the potential applications of MNTF in scientific research.
Conclusion:
MNTF is a powerful explosive compound with potential applications in scientific research. The synthesis of MNTF is a complex process that requires careful attention to safety protocols. MNTF has potential applications in the development of new explosives and propellants, shock wave research, and the study of explosive phenomena. However, the explosive nature of MNTF also presents significant safety challenges. Further research is needed to fully understand the potential applications of MNTF in scientific research.
合成法
The synthesis of MNTF is a multi-step process that involves several chemical reactions. The first step is the preparation of 4-methoxybenzaldehyde, which is then reacted with nitric acid and sulfuric acid to form 4-methoxybenzaldehyde-2,4,5,7-tetranitro-9H-fluorene. The final step involves the addition of sodium methoxide to form MNTF. The synthesis of MNTF requires careful attention to safety protocols due to the explosive nature of the compound.
科学的研究の応用
MNTF has potential applications in scientific research as a powerful explosive compound. It can be used in the development of new explosives and propellants for military and industrial applications. MNTF can also be used in shock wave research to study the effects of explosions on materials and structures. Additionally, MNTF can be used as a high-energy fuel for rockets and missiles.
特性
IUPAC Name |
9-[(4-methoxyphenyl)methylidene]-2,4,5,7-tetranitrofluorene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N4O9/c1-34-14-4-2-11(3-5-14)6-15-16-7-12(22(26)27)9-18(24(30)31)20(16)21-17(15)8-13(23(28)29)10-19(21)25(32)33/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXSUVHJNGTHQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N4O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(4-Methoxyphenyl)methylidene]-2,4,5,7-tetranitrofluorene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(4-oxochromene-2-carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2527307.png)


![3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2527317.png)
![N-(2,5-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2527318.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![5-[1-(benzenesulfonyl)ethyl]-3-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4-ethyl-1H-imidazol-2-one](/img/structure/B2527323.png)


![3-[4-(Dimethylsulfamoyl)phenyl]prop-2-enoic acid](/img/structure/B2527326.png)
![methyl 3-(methylcarbamoyl)-2-propionamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2527328.png)
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2527329.png)
